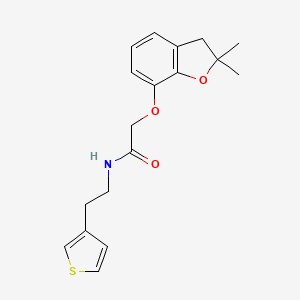

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(thiophen-3-yl)ethyl)acetamide

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(thiophen-3-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a benzofuran-ether backbone and a thiophene-containing ethylamine substituent. The compound’s structure features a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether bond to an acetamide group, which is further substituted with a 2-(thiophen-3-yl)ethyl chain.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-18(2)10-14-4-3-5-15(17(14)22-18)21-11-16(20)19-8-6-13-7-9-23-12-13/h3-5,7,9,12H,6,8,10-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKFGTGALGOURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(thiophen-3-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 236.27 g/mol. The structure features a benzofuran moiety linked through an ether bond to an acetamide group, which is further substituted with a thiophene ring. This unique configuration suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(thiophen-3-yl)ethyl)acetamide |

| InChI Key | [Insert InChI Key] |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may modulate pathways related to inflammation and cell signaling. The exact mechanism remains under investigation but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Interaction : Potential binding to receptors that mediate cellular responses to stimuli.

- Modulation of Gene Expression : Influencing transcription factors that regulate genes associated with cell growth and survival.

Pharmacological Effects

Research has shown that the compound exhibits various pharmacological effects, including:

- Anti-inflammatory Activity : Studies indicate that it can reduce markers of inflammation in vitro and in vivo.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

Case Studies

-

In Vivo Studies : In a study involving animal models, administration of the compound resulted in significant reductions in inflammatory cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent.

- Study Reference : Research on anti-inflammatory effects indicated reductions in TNF-alpha and IL-6 levels.

-

Cell Culture Experiments : In vitro studies using human cell lines have shown that the compound can inhibit cell proliferation in cancerous cells while sparing normal cells, indicating selective cytotoxicity.

- Findings : The compound was effective at concentrations as low as 10 µM in reducing viability of cancer cells without significant toxicity to non-cancerous cells.

Comparison with Similar Compounds

Benzofuran vs. Phenyl/Thienyl Cores

The target compound’s 2,2-dimethyl-2,3-dihydrobenzofuran core distinguishes it from simpler phenyl or thienyl rings in analogs like alachlor or thenylchlor. In contrast, alachlor’s diethylphenyl group balances hydrophobicity with chloro and methoxymethyl polar groups, optimizing herbicidal activity in moist soils .

Thiophene-ethyl vs. Alkyl/Aryl Substitutents

The N-(2-(thiophen-3-yl)ethyl) group in the target compound introduces sulfur-based π-electron density, which may improve interactions with biological targets (e.g., enzymes or receptors in weeds/pests). Comparatively, pretilachlor’s propoxyethyl chain prioritizes solubility and translocation within plant tissues, while thenylchlor’s methoxy-thienyl group leverages heterocyclic chemistry for selective weed control .

Ether vs. Chloro Functionalization

Unlike chloro-substituted analogs (e.g., alachlor, pretilachlor), the target compound lacks electrophilic halogen atoms, suggesting a distinct mechanism of action. The ether linkage may instead facilitate hydrogen bonding or dipole interactions, as observed in crystallographic studies of related benzofuran-acetamides .

Hypothesized Efficacy and Limitations

While direct efficacy data for the target compound are unavailable, structural analogs provide insights:

- Advantages : The benzofuran-thiophene combination may offer dual modes of action (e.g., inhibition of fatty acid synthesis + disruption of cell membranes).

- Limitations : Higher molecular weight and lipophilicity could reduce aqueous solubility, necessitating formulation adjuvants for field application.

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for achieving high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with acylation of substituted anilines to introduce the acetamide group. Subsequent steps may include coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling) to attach the dihydrobenzofuran and thiophene moieties. Key conditions include:

- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Solvents : Polar aprotic solvents like DMF or THF for coupling reactions.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

- Temperature : Controlled heating (60–100°C) to accelerate reaction kinetics.

Purification requires column chromatography followed by recrystallization, with final characterization via NMR and HPLC to confirm purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation, revealing bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between the acetamide carbonyl and adjacent aromatic rings) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and connectivity, particularly for the dihydrobenzofuran and thiophene groups.

- HPLC with UV detection ensures purity, using a C18 column and gradient elution (acetonitrile/water) .

Q. What in vitro biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing activity to known inhibitors.

- Anti-inflammatory potential : ELISA to measure TNF-α or IL-6 suppression in LPS-stimulated macrophages.

Structurally analogous compounds with thiophene and benzofuran moieties have shown antimicrobial and anticancer activity, suggesting similar assays are applicable here .

Advanced Research Questions

Q. How does the compound’s crystallographic data inform its reactivity and interaction with biological targets?

- Methodological Answer : The crystal structure (CCDC deposition: [data from ]) reveals:

- Conformational rigidity : The dihydrobenzofuran ring adopts a planar conformation, stabilizing π-π stacking with aromatic residues in enzyme active sites.

- Hydrogen-bonding motifs : The acetamide NH forms a hydrogen bond with the benzofuran oxygen, potentially enhancing binding to polar regions of targets like kinases.

Molecular dynamics simulations can model these interactions to predict binding affinities .

Q. How to design structure-activity relationship (SAR) studies to determine the role of substituents like the dihydrobenzofuran ring?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace dimethyl groups on the benzofuran with ethyl or halogens) and compare bioactivity.

- Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to identify critical interactions between the dihydrobenzofuran ring and target proteins.

- Data analysis : Correlate substituent electronegativity or steric bulk with activity changes. For example, bulkier groups may reduce solubility but enhance target specificity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Purity verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required for reliable data).

- Assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).

- Solvent controls : Ensure DMSO concentrations are ≤0.1% to avoid solvent-induced artifacts.

Contradictions in enzyme inhibition data may arise from differences in buffer pH or ionic strength, which should be systematically tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.